molecular formula C7H10N2O2 B124275 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione CAS No. 282093-54-3

3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione

Cat. No.: B124275
CAS No.: 282093-54-3
M. Wt: 154.17 g/mol
InChI Key: BNXSOTNBHPGHGZ-UHFFFAOYSA-N
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Description

3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C7H10N2O2. It is a secondary amine and a cyclobutene derivative.

Mechanism of Action

Target of Action

The primary targets of 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione are currently unknown. The compound is a secondary amine , which suggests it may interact with various biological targets

Mode of Action

As a secondary amine , it may interact with its targets through various mechanisms, such as hydrogen bonding or ionic interactions. The resulting changes depend on the nature of the targets and the specific interactions.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well characterized. The compound’s bioavailability would be influenced by these properties. For instance, its LogP value of 0.39930 suggests it has some degree of lipophilicity, which could influence its absorption and distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with propylamine and ammonia under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione is unique due to its specific substitution pattern and the presence of both amino and propylamino groups on the cyclobutene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-amino-4-(propylamino)cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-3-9-5-4(8)6(10)7(5)11/h9H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXSOTNBHPGHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=O)C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385098
Record name 3-amino-4-(propylamino)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731553
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

282093-54-3
Record name 3-amino-4-(propylamino)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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